molecular formula C9H17Cl2N3O2 B2395438 Methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate;dihydrochloride CAS No. 2375260-22-1

Methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate;dihydrochloride

Cat. No.: B2395438
CAS No.: 2375260-22-1
M. Wt: 270.15
InChI Key: CTXIZYOJNGAPIE-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate;dihydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials[][6].

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate;dihydrochloride
  • Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate;dihydrochloride

Uniqueness

Methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate;dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.2ClH/c1-6-7(5-11-12(6)2)4-8(10)9(13)14-3;;/h5,8H,4,10H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXIZYOJNGAPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CC(C(=O)OC)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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